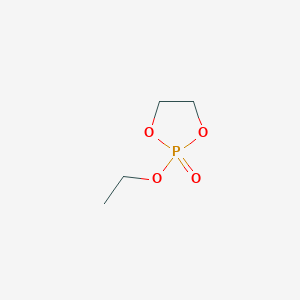![molecular formula C14H11FOS B6319389 (4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97% CAS No. 724-88-9](/img/structure/B6319389.png)
(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97% (also known as 4-FMP) is a synthetic compound used in scientific research. It is a derivative of phenylmethanone, which is a type of ketone. 4-FMP has been studied for its potential applications in biochemistry, physiology, and other scientific research fields.
Wissenschaftliche Forschungsanwendungen
4-FMP has been studied for its potential applications in biochemistry and physiology. It has been used in the synthesis of various compounds, including serotonin receptor ligands and inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of drugs that target cancer and other diseases. Additionally, 4-FMP has been studied for its potential applications in drug delivery and drug targeting.
Wirkmechanismus
The mechanism of action of 4-FMP is not fully understood. However, it is believed that it may act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and other physiological processes. Additionally, it is believed that 4-FMP may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMP are not fully understood. However, it is believed that 4-FMP may have antidepressant and anxiolytic effects, as well as anticonvulsant and neuroprotective effects. Additionally, it is believed that 4-FMP may have anti-inflammatory, anti-cancer, and anti-aging effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-FMP in lab experiments include its availability, low cost, and ease of synthesis. Additionally, its mechanism of action is well understood, and it has been studied for its potential applications in biochemistry and physiology. The main limitation of using 4-FMP in lab experiments is its lack of specificity, as it may interact with other receptors and enzymes.
Zukünftige Richtungen
The potential future directions for 4-FMP research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and drug targeting. Additionally, further studies could be conducted to determine the optimal dosage and formulation for 4-FMP, as well as to investigate its safety and efficacy in clinical trials. Additionally, further research could be conducted to explore its potential applications in other areas, such as in the treatment of neurological disorders.
Synthesemethoden
4-FMP can be synthesized from 4-fluorophenylacetonitrile (FPA) and 4-methylthiophenol (MTP). The synthesis method was first reported in a paper by Chen et al. (2020). The process involves the reaction of FPA with MTP in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The reaction is carried out at a temperature of 80°C for 2 hours. The resulting product is a mixture of 4-FMP, 4-fluorophenylacetic acid (FPAc), and 4-methylthiophenol (MTP).
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLRWIRUPEKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














